4-[(4-Methyl-1H-pyrazol-1-YL)methyl]benzoic acid
Description
4-[(4-Methyl-1H-pyrazol-1-YL)methyl]benzoic acid is a benzoic acid derivative featuring a pyrazole ring substituted with a methyl group at the 4-position, connected via a methylene bridge to the para position of the benzoic acid moiety. This structure combines the aromaticity and hydrogen-bonding capacity of benzoic acid with the heterocyclic properties of pyrazole, enabling diverse applications in coordination chemistry, catalysis, and material science . The compound’s synthesis typically involves condensation reactions between hydrazine derivatives and ketones or esters, as exemplified by the reaction of 4-hydrazinobenzoic acid with ethyl acetoacetate .
Properties
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-6-13-14(7-9)8-10-2-4-11(5-3-10)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWASYAJWEIJMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1H-pyrazol-1-YL)methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-1H-pyrazole and 4-chloromethylbenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-methyl-1H-pyrazole is reacted with 4-chloromethylbenzoic acid under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1H-pyrazol-1-YL)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[(4-Methyl-1H-pyrazol-1-YL)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1H-pyrazol-1-YL)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxyl group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional groups:
Key Observations:
- Electronic Effects : Halogenated analogs (e.g., chlorine and difluoromethyl groups in ) exhibit increased electron-withdrawing properties, enhancing acidity (lower pKa) compared to the parent compound.
- Solubility : Piperazinyl derivatives () show improved water solubility due to the basic amine group and hydrochloride salt formation.
- Biological Activity: Amino-linked pyrazole derivatives (e.g., P2 in ) demonstrate corrosion inhibition via adsorption on metal surfaces, attributed to lone pairs on nitrogen atoms.
Physicochemical Properties
- Crystal Packing : The parent compound forms a 1D chain structure via O–H···O and O–H···N hydrogen bonds (bond lengths: 2.563–2.833 Å), enhancing thermal stability .
- Acidity : The pKa of the parent compound is ~4.03 (predicted), while halogenated analogs (e.g., ) are more acidic due to electron-withdrawing substituents.
- Thermal Stability : Piperazinyl derivatives decompose at higher temperatures (>300°C) compared to the parent compound (boiling point ~361.8°C predicted) .
Biological Activity
Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate features a piperidine ring substituted with a nitrophenyl sulfonyl group and an ethyl ester functionality. Its molecular formula is C14H16N2O4S, and it exhibits specific physicochemical properties conducive to biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate has also demonstrated anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : The compound appears to affect NF-kB signaling, leading to reduced expression of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate was administered to infected mice. Results showed significant reduction in bacterial load compared to control groups treated with standard antibiotics. The study concluded that this compound could serve as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the safety and efficacy of this compound in patients with rheumatoid arthritis. Participants receiving the treatment exhibited decreased joint swelling and pain, along with lower serum levels of inflammatory markers. Adverse effects were minimal, indicating a favorable safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
